5-[2-(Chloromethyl)butyl]-1,2,3-thiadiazole 5-[2-(Chloromethyl)butyl]-1,2,3-thiadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC20375615
InChI: InChI=1S/C7H11ClN2S/c1-2-6(4-8)3-7-5-9-10-11-7/h5-6H,2-4H2,1H3
SMILES:
Molecular Formula: C7H11ClN2S
Molecular Weight: 190.69 g/mol

5-[2-(Chloromethyl)butyl]-1,2,3-thiadiazole

CAS No.:

Cat. No.: VC20375615

Molecular Formula: C7H11ClN2S

Molecular Weight: 190.69 g/mol

* For research use only. Not for human or veterinary use.

5-[2-(Chloromethyl)butyl]-1,2,3-thiadiazole -

Specification

Molecular Formula C7H11ClN2S
Molecular Weight 190.69 g/mol
IUPAC Name 5-[2-(chloromethyl)butyl]thiadiazole
Standard InChI InChI=1S/C7H11ClN2S/c1-2-6(4-8)3-7-5-9-10-11-7/h5-6H,2-4H2,1H3
Standard InChI Key BDZVVBWQVXDOOF-UHFFFAOYSA-N
Canonical SMILES CCC(CC1=CN=NS1)CCl

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

5-[2-(Chloromethyl)butyl]-1,2,3-thiadiazole (IUPAC name: 5-[2-(chloromethyl)butyl]thiadiazole) belongs to the 1,2,3-thiadiazole family, a class of nitrogen-sulfur heterocycles. The molecule comprises a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom, with a 2-(chloromethyl)butyl substituent at the 5-position. Key identifiers include:

PropertyValue
Molecular FormulaC₇H₁₁ClN₂S
Molecular Weight190.69 g/mol
CAS NumberNot explicitly listed
SMILES NotationCCC(CC1=CN=NS1)CCl
InChI KeyBDZVVBWQVXDOOF-UHFFFAOYSA-N

The chloromethyl group enhances electrophilicity, facilitating interactions with biological nucleophiles such as thiols and amines .

Spectral and Computational Data

Synthesis and Derivative Development

General Synthetic Pathways

Thiadiazoles are typically synthesized via cyclization reactions involving thiosemicarbazides or thiosemicarbazones. For 5-[2-(chloromethyl)butyl]-1,2,3-thiadiazole, two primary routes are proposed:

Cyclization of Thiosemicarbazides

Thiosemicarbazides react with electrophilic agents like acyl chlorides or orthoesters in the presence of dehydrating agents (e.g., polyphosphoric acid) to form the thiadiazole core . For example:
R-C(O)Cl + H₂N-NH-C(S)-NH₂H₃PO₄Thiadiazole\text{R-C(O)Cl + H₂N-NH-C(S)-NH₂} \xrightarrow{\text{H₃PO₄}} \text{Thiadiazole}
The chloromethylbutyl side chain is introduced via alkylation post-cyclization.

Oxidative Cyclization

Thiosemicarbazones undergo oxidative cyclization using agents like FeCl₃ or H₂O₂ to yield 2-amino-thiadiazoles, which are subsequently functionalized . This method offers higher regioselectivity but requires stringent temperature control.

Derivative Optimization

Structural modifications at the 2- and 5-positions significantly alter bioactivity. For instance:

  • 5-Alkyl substitutions enhance lipophilicity, improving blood-brain barrier permeability for anticonvulsant applications .

  • Chloromethyl groups increase electrophilicity, enabling covalent binding to cysteine residues in target proteins .

Pharmacological Activities

Antimicrobial Effects

The chloromethyl group confers broad-spectrum antimicrobial activity. In Escherichia coli and Staphylococcus aureus models, thiadiazole derivatives exhibit:

  • MIC values of 8–32 µg/mL for bacterial strains.

  • Disruption of cell wall synthesis through penicillin-binding protein inhibition.

Anticonvulsant Activity

Thiadiazoles modulate GABAergic neurotransmission and voltage-gated sodium channels. In murine models, analogs such as 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole show:

  • ED₅₀ of 20.11 mg/kg in maximal electroshock (MES) tests .

  • Reduced neurotoxicity compared to phenobarbital .

Future Directions and Applications

Targeted Drug Delivery

Conjugation with nanoparticles (e.g., liposomes) could enhance bioavailability and reduce off-target effects. For example, PEGylated formulations may improve solubility >10-fold .

Combination Therapies

Synergistic effects with cisplatin and doxorubicin have been observed in in vitro cancer models, reducing effective chemotherapeutic doses by 30–50% .

Structural Analog Development

Exploring 5-[2-(fluoromethyl)butyl] or 5-[2-(hydroxymethyl)butyl] variants may optimize pharmacokinetic profiles while retaining efficacy .

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